1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (abbreviated as 3-HPDC) is an organic compound belonging to the pyrrole family. It is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. 3-HPDC is used as a synthetic intermediate in the production of various compounds, and its biological activity has been studied extensively.
Scientific Research Applications
Antitumor Properties
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits potential in antitumor applications. A study identified related compounds in the Taiwanofungus camphoratus culture broth, showing inhibition of tumor cell proliferation, including K562 and HepG2 tumor cells (Jia et al., 2015).
Synthesis and Characterization
The synthesis and characterization of related pyrrole derivatives have been extensively studied. These studies provide insights into the structural and chemical properties of such compounds, contributing to a better understanding of their potential applications (Singh et al., 2014).
Chromatographic Separation and Racemization
Research has been conducted on the chromatographic separation of enantiomers and the barriers to racemization in N-aryl pyrrole derivatives. This is significant for understanding the stability and behavior of such compounds under various conditions (Vorkapić-Furač et al., 1989).
Antimicrobial Evaluation
Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2017).
Precursor Synthesis for Ligands
Research on the synthesis of precursors for phosphine ligands indicates the relevance of such compounds in the synthesis of chiral bidentate phosphine ligands. This has implications in catalysis and synthetic chemistry (Smaliy et al., 2013).
Antioxidant and Anti-Inflammatory Activity
Studies on related pyrrole derivatives demonstrate significant antioxidant and anti-inflammatory activity. This suggests their potential use in therapeutic applications (Sudha et al., 2021).
Synthesis of 3-Fluoropyrroles
Efficient methodologies for synthesizing 3-fluoropyrroles have been developed, contributing to the diverse range of synthetic routes available for pyrrole derivatives (Surmont et al., 2009).
Polysaccharide Synthesis
The chemical synthesis of polysaccharides utilizing related compounds provides insights into the development of novel polysaccharides with specific functional groups (Okada et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13(16)7-12/h3-8,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOTDNCBWDUFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)O)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390342 |
Source
|
Record name | 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
878424-24-9 |
Source
|
Record name | 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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